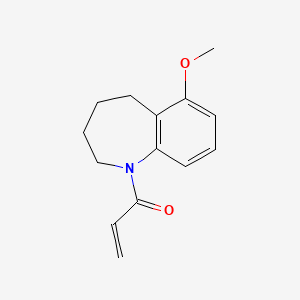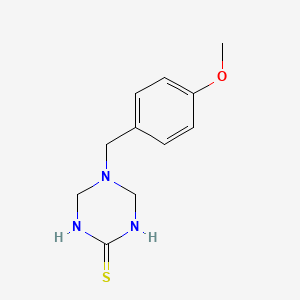
5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 4-Methoxybenzyl group and a 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol group. The 4-Methoxybenzyl group is derived from 4-Methoxybenzyl alcohol, which is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . The 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol group seems to be a type of triazine, a class of nitrogen-containing heterocycles.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-Methoxybenzyl alcohol, a related compound, is a solid with a refractive index of 1.544 and a boiling point of 259 °C .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
This compound and its derivatives are extensively used in synthetic chemistry. For instance, a method for p-methoxybenzylation of hydroxy groups using 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) was developed. This reagent, which shares a structural similarity with the subject compound, is noted for its practical use due to its stability and the simplicity of its preparation from inexpensive materials (Yamada et al., 2013).
Pharmacological Potential
Various derivatives of the 1,3,5-triazine class have been evaluated for their pharmacological properties. For instance, a series of pyrazolo[1,5-a]-1,3,5-triazines were synthesized as bioisosteric replacements for adenine derivatives, leading to the discovery of new structural classes of potent phosphodiesterase type 4 inhibitors (Raboisson et al., 2003). Similarly, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising anti-inflammatory and analgesic properties, highlighting the therapeutic potential of this class of compounds (Abu‐Hashem et al., 2020).
Anticancer Research
A study on 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showcased their synthesis and subsequent evaluation against a panel of 60 cell lines derived from various cancer types. This research underscores the potential of these compounds in cancer treatment (Bekircan et al., 2008).
Antimycobacterial Applications
Novel 1,3,5-triazine-Schiff base conjugates were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, presenting a significant avenue for addressing this global health challenge (Avupati et al., 2013).
Antioxidant Properties
The synthesis of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives revealed potent antioxidant activity, positioning these compounds as potential candidates for various therapeutic applications (Maddila et al., 2015).
Wirkmechanismus
The mechanism of action of this compound would depend on its exact structure and the biological system in which it’s acting. Some related compounds, such as 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide, have shown promising anti-cancer properties in preclinical models .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-15-10-4-2-9(3-5-10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPICTQOVQEFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=S)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
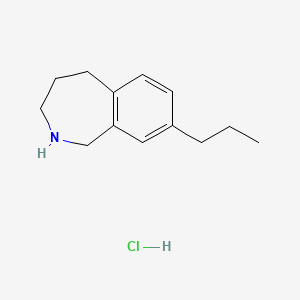
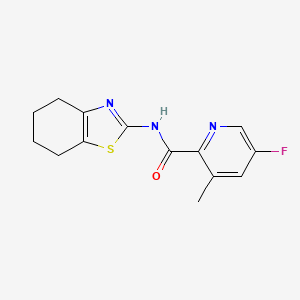
![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

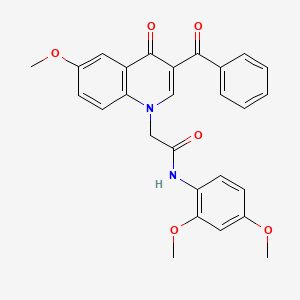
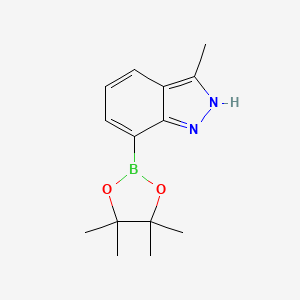
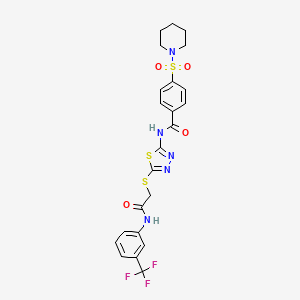
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)
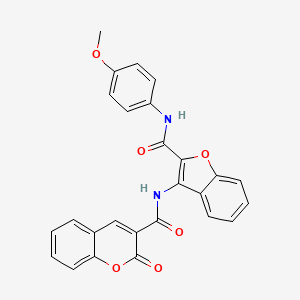

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)

